molecular formula C13H12N4S B2745682 4-ethyl-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol CAS No. 866039-63-6

4-ethyl-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2745682
CAS RN: 866039-63-6
M. Wt: 256.33
InChI Key: FHHRJWWSYATCJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 4-ethyl-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol consists of a triazole ring, which is a five-membered ring with two nitrogen atoms, and a thiol group attached to the triazole ring . The compound also contains a quinolinyl group and an ethyl group .

Scientific Research Applications

Synthesis and Reactivity 4-Ethyl-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol is a compound with notable chemical properties, particularly in its synthesis and interaction with other substances. Research demonstrates the synthesis of similar compounds, indicating their potential utility in creating a variety of derivatives through reactions with aldehydes. This process leads to the formation of 4-(ethyl, aryl)idenamino derivatives, highlighting the compound's versatility in chemical synthesis (Zozulynets, Kaplaushenko, & Korzhova, 2021).

Antimicrobial Applications A significant area of research involving this compound and its analogs is their antimicrobial activity. Studies have synthesized newer analogues of quinolin-8-ol, incorporating the 4H-1,2,4-triazole-3-thiol moiety, and evaluated them for antimicrobial properties. These compounds have shown promising antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Sharma, Hussain, & Amir, 2008).

Antitumor and Antioxidant Activities The exploration of this compound derivatives extends into their potential antitumor and antioxidant applications. Research has shown that certain triazole derivatives exhibit potent to weak antitumor and antioxidant activities. This indicates their possible use in developing therapeutic agents for treating cancer and managing oxidative stress (Behalo, Amine, & Fouda, 2017).

Anticonvulsant Evaluation Another promising area of application for this compound and its derivatives is in the field of anticonvulsant medication. Studies on open-chain analogues of this compound have shown potential anticonvulsant activities, evaluated through the maximal electroshock test. This suggests their utility in developing treatments for convulsive disorders, showcasing a notable therapeutic potential (Chen, Sun, Chai, Lee, Song, & Quan, 2007).

properties

IUPAC Name

4-ethyl-3-quinolin-6-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4S/c1-2-17-12(15-16-13(17)18)10-5-6-11-9(8-10)4-3-7-14-11/h3-8H,2H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHRJWWSYATCJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CC3=C(C=C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.